molecular formula C10H12N4O3 B7814564 CID 5360410

CID 5360410

Cat. No. B7814564
M. Wt: 236.23 g/mol
InChI Key: XSXCZNVKFKNLPR-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 5360410 is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5360410 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5360410 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 5360410 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is dissolved in a suitable solvent such as dimethylformamide (DMF) and reacted with 2-amino-5-methylthiazole in the presence of a base such as potassium carbonate (K2CO3) at elevated temperature., Step 2: The resulting product is then reduced using a reducing agent such as hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain CID 5360410., Step 3: The product is purified using standard techniques such as column chromatography or recrystallization.

properties

IUPAC Name

[(Z)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,16H,4H2,1H3,(H3,11,13,17)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXCZNVKFKNLPR-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC(=NNC(=O)N)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C2=C/C(=N/NC(=O)N)/C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5360410

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